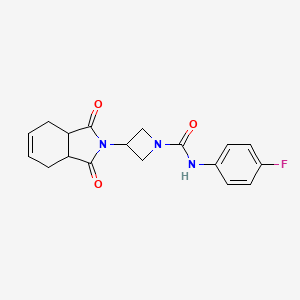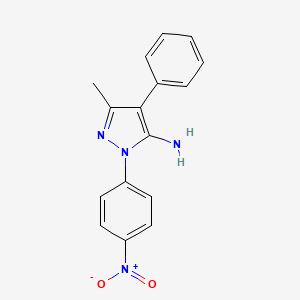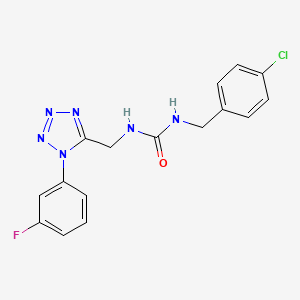
1-(4-chlorobenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
Scientific Research Applications
Reactions and Structural Analysis
Reactions of Derivatives with Isocyanates
Ureas formed from anthranilonitrile and isocyanates undergo various cyclization reactions, yielding compounds with potential pharmacological activities or as intermediates in organic synthesis (Papadopoulos, 1984).
Crystal Structure of Benzoylurea Pesticides
The detailed crystal structure analysis of benzoylurea pesticides reveals the molecular interactions that contribute to their biological activity. Such studies can guide the design of new pesticides with improved efficacy and reduced environmental impact (Jeon et al., 2014).
Biological Activity and Applications
Cytokinin-like Activity and Adventitious Rooting Enhancement
Certain urea derivatives exhibit cytokinin-like activity, promoting cell division and differentiation in plant morphogenesis. These findings have implications for agriculture, particularly in enhancing crop yield and stress resistance (Ricci & Bertoletti, 2009).
Antifungal Activity
Urea derivatives have been explored for their antifungal properties against various pathogens, indicating potential applications in developing new antifungal agents for agricultural and medical use (Mishra, Singh, & Wahab, 2000).
Chemical Synthesis and Environmental Impact
Phosgene Substitutes in Urea Synthesis
Research into safer alternatives for synthesizing ureas aims to minimize the use of hazardous materials like phosgene, contributing to greener chemistry practices and safer industrial processes (Bigi, Maggi, & Sartori, 2000).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN6O/c17-12-6-4-11(5-7-12)9-19-16(25)20-10-15-21-22-23-24(15)14-3-1-2-13(18)8-14/h1-8H,9-10H2,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFSECLXABMYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(sec-butyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2877906.png)
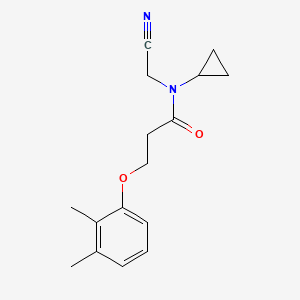

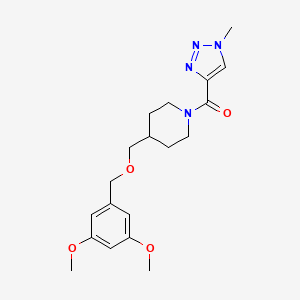
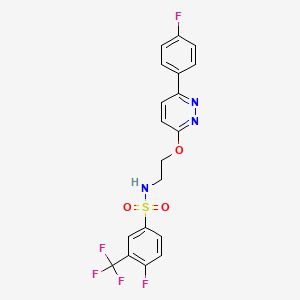
![1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877915.png)
![7-(4-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2877916.png)
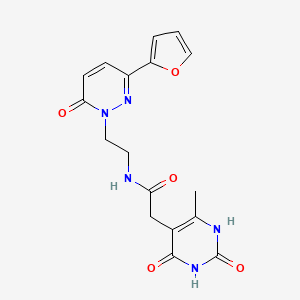
![3-methyl-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2877919.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2877922.png)
![N-(3-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2877923.png)
